6-(Methanesulfonyl)-N,N-dimethylpyridazin-3-amine
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Overview
Description
N,N-dimethyl-6-methylsulfonyl-pyridazin-3-amine is a chemical compound with the molecular formula C7H11N3O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-6-methylsulfonyl-pyridazin-3-amine typically involves the reaction of pyridazine derivatives with dimethylamine and methylsulfonyl chloride. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process involves the nucleophilic substitution of the pyridazine ring, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of N,N-dimethyl-6-methylsulfonyl-pyridazin-3-amine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-6-methylsulfonyl-pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; usually in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles; in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N,N-dimethyl-6-methylsulfonyl-pyridazin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-methylsulfonyl-pyridazin-3-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is thought to involve modulation of kinase activity and inhibition of calcium ion influx .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine: Known for its kinase inhibitory activity and potential use in cancer therapy.
Pyridazinone: Exhibits a broad spectrum of pharmacological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
N,N-dimethyl-6-methylsulfonyl-pyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
90008-69-8 |
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Molecular Formula |
C7H11N3O2S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
N,N-dimethyl-6-methylsulfonylpyridazin-3-amine |
InChI |
InChI=1S/C7H11N3O2S/c1-10(2)6-4-5-7(9-8-6)13(3,11)12/h4-5H,1-3H3 |
InChI Key |
DHZKAYZTYVLTGK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)S(=O)(=O)C |
Origin of Product |
United States |
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